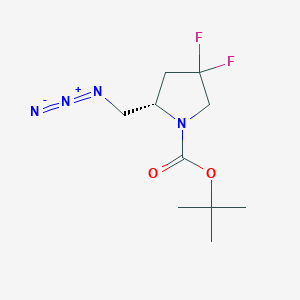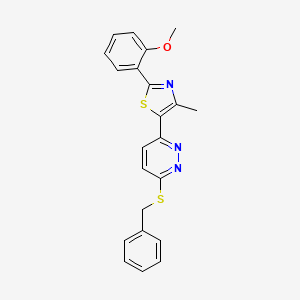
5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazole-based molecules and has been studied for its ability to modulate various biological pathways.
Mechanism of Action
The mechanism of action of 5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole involves the modulation of various biological pathways. It has been found to inhibit the activity of various enzymes such as COX-2, which is responsible for inflammation. It also activates various signaling pathways such as the MAPK pathway, which is involved in cell growth and survival. In addition, this compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, this compound has also been shown to have anti-inflammatory properties and can modulate the immune system. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole is its potential therapeutic properties. It has been found to have anti-cancer and anti-inflammatory properties, making it a promising compound for drug development. In addition, the synthesis method of this compound is relatively simple and can be easily scaled up for large-scale production.
However, there are also limitations for lab experiments involving this compound. One of the major limitations is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the toxicity and pharmacokinetics of this compound.
Future Directions
There are several future directions for the study of 5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole. One of the major areas of interest is drug development. This compound has shown promising results in preclinical studies and further studies are needed to fully understand its potential as a therapeutic agent. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological pathways. Finally, studies are also needed to fully understand the toxicity and pharmacokinetics of this compound, which are important factors in drug development.
Synthesis Methods
The synthesis of 5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole involves the condensation of 2-(2-methoxyphenyl)-4-methylthiazole-5-carboxylic acid hydrazide with 6-(benzylthio)pyridazine-3-carbaldehyde in the presence of acetic acid. The reaction mixture is then refluxed in ethanol to yield the desired compound. The purity and identity of the compound can be confirmed by various analytical techniques such as NMR, mass spectrometry, and elemental analysis.
Scientific Research Applications
The potential therapeutic properties of 5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole have been studied in various scientific research fields. One of the major areas of interest is cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has been found to induce apoptosis in cancer cells by activating various pathways. In addition, this compound has also been studied for its anti-inflammatory properties and its ability to modulate the immune system.
properties
IUPAC Name |
5-(6-benzylsulfanylpyridazin-3-yl)-2-(2-methoxyphenyl)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS2/c1-15-21(28-22(23-15)17-10-6-7-11-19(17)26-2)18-12-13-20(25-24-18)27-14-16-8-4-3-5-9-16/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPRESGIIOINHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2OC)C3=NN=C(C=C3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2472058.png)
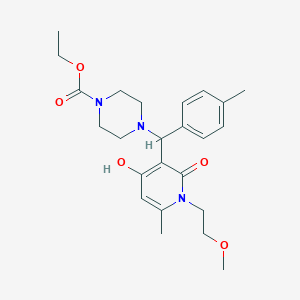
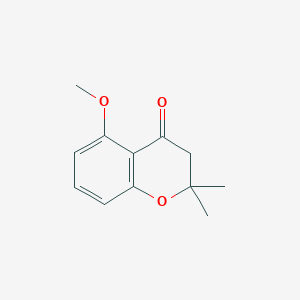
![1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B2472063.png)
![4-[(4-fluorophenyl)methyl]-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2472065.png)
![N-(3-methoxyphenyl)-2-[(3-{2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]ethyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2472068.png)
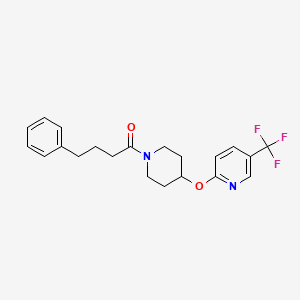
![2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide](/img/structure/B2472072.png)
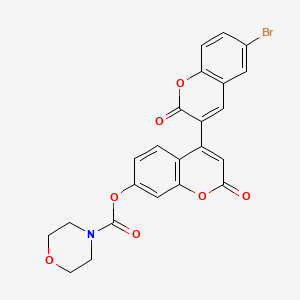
![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenoxybenzamide](/img/structure/B2472074.png)


